(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride
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Overview
Description
(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an amino group, a morpholine ring, and a butanoic acid backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride typically involves the reaction of 2-amino-4-morpholinebutanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the dihydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may utilize large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final product. The use of automated systems and quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications.
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it valuable for manufacturing processes and the development of new materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride involves its interaction with specific molecular targets. The amino group and morpholine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to changes in their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-4-morpholinebutanoic Acid
- (2S)-2-Amino-4-morpholinebutanoic Acid Monohydrochloride
- (2S)-2-Amino-4-morpholinebutanoic Acid Trihydrochloride
Uniqueness
(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is unique due to its specific dihydrochloride form, which imparts distinct properties compared to its mono- and trihydrochloride counterparts. This form may exhibit different solubility, stability, and reactivity, making it suitable for specific applications that other forms may not fulfill.
Properties
IUPAC Name |
(2S)-2-amino-4-morpholin-4-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSDVFIYMCKDLR-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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